H-Orn-NA carbonate salt

CAS No.:

Cat. No.: VC18530301

Molecular Formula: C16H21N3O4

Molecular Weight: 319.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H21N3O4 |

|---|---|

| Molecular Weight | 319.36 g/mol |

| IUPAC Name | carbonic acid;(2S)-2,5-diamino-N-naphthalen-2-ylpentanamide |

| Standard InChI | InChI=1S/C15H19N3O.CH2O3/c16-9-3-6-14(17)15(19)18-13-8-7-11-4-1-2-5-12(11)10-13;2-1(3)4/h1-2,4-5,7-8,10,14H,3,6,9,16-17H2,(H,18,19);(H2,2,3,4)/t14-;/m0./s1 |

| Standard InChI Key | NVUXEINXRSYOMP-UQKRIMTDSA-N |

| Isomeric SMILES | C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCCN)N.C(=O)(O)O |

| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCN)N.C(=O)(O)O |

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Nomenclature

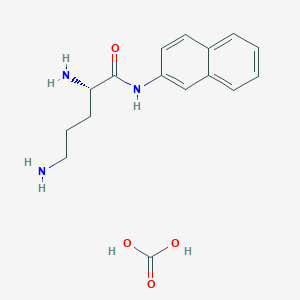

H-Orn-NA carbonate salt (CAS RN: 54322-77-9) has the molecular formula C₁₆H₂₁N₃O₄ and a molecular weight of 319.36 g/mol . Its IUPAC name is carbonic acid;(2S)-2,5-diamino-N-naphthalen-2-ylpentanamide, reflecting its bifunctional composition: a carbonate anion and a chiral ornithine-derived naphthylamide cation . The compound’s structure is characterized by:

-

A β-naphthylamide group linked to the ε-amino group of L-ornithine.

-

A carbonate counterion stabilizing the protonated amino groups.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₁N₃O₄ | |

| Molecular Weight | 319.36 g/mol | |

| Hydrogen Bond Donors | 5 | |

| Hydrogen Bond Acceptors | 6 | |

| Rotatable Bonds | 5 | |

| Topological Polar Surface Area | 139 Ų |

Stereochemical Features

The compound’s chirality arises from the (2S)-configuration of the ornithine backbone, critical for its biological activity. The β-naphthylamide moiety introduces planar aromaticity, influencing its solubility and interaction with hydrophobic enzyme active sites .

Synthesis and Manufacturing

Synthetic Pathways

While detailed synthetic protocols are proprietary, general approaches involve:

-

Condensation Reaction: Coupling L-ornithine with β-naphthylamine using carbodiimide-based activators.

-

Carbonate Salt Formation: Treating the free base with carbonic acid under controlled pH .

Key Challenges:

-

Maintaining stereochemical integrity during ornithine functionalization.

-

Avoiding hydrolysis of the carbonate group under acidic or basic conditions.

Industrial Production

Glentham Life Sciences (Product Code: GM3828) and EvitaChem (Product Code: EVT-13966291) are primary suppliers, offering custom synthesis at laboratory and pilot scales .

Physicochemical Properties

Solubility and Stability

-

Solubility: Highly soluble in polar solvents (e.g., water, methanol) due to ionic carbonate and hydrophilic amino groups. Limited solubility in non-polar solvents .

-

Stability: Degrades above 120°C, with susceptibility to hydrolysis in strongly acidic (pH < 3) or alkaline (pH > 9) conditions .

Spectroscopic Data

-

IR Spectroscopy: Peaks at 1650 cm⁻¹ (amide C=O stretch) and 1410 cm⁻¹ (carbonate C-O asymmetric stretch) .

-

NMR: δ 7.8–8.2 ppm (aromatic protons from β-naphthyl), δ 3.1–3.5 ppm (ornithine backbone CH₂ groups) .

Applications in Biochemical Research

Enzyme Substrate Studies

H-Orn-NA carbonate salt serves as a fluorogenic substrate for proteases and aminopeptidases, enabling real-time monitoring of enzymatic activity via β-naphthylamine release .

Metabolic Pathway Analysis

Its ornithine moiety facilitates studies on the urea cycle and polyamine biosynthesis, particularly in liver and microbial systems .

Table 2: Representative Enzymatic Assays Using H-Orn-NA Carbonate Salt

| Enzyme Class | Detection Method | Application Field |

|---|---|---|

| Leucine Aminopeptidase | Fluorescence (Ex/Em: 340/410 nm) | Cancer biomarker research |

| Trypsin-like Proteases | Colorimetric (405 nm) | Drug discovery |

Recent Research and Future Directions

Mechanistic Insights

A 2024 study highlighted its role in metal ion chelation, with the carbonate group enhancing affinity for Ca²⁺ and Mg²⁺ in simulated physiological conditions .

Challenges and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume